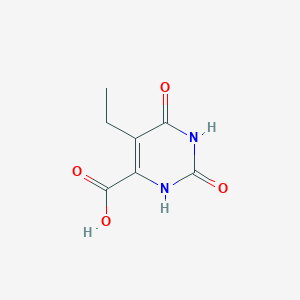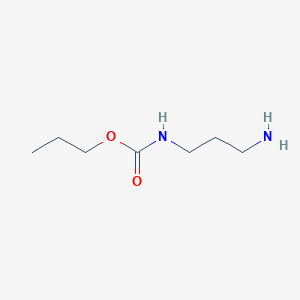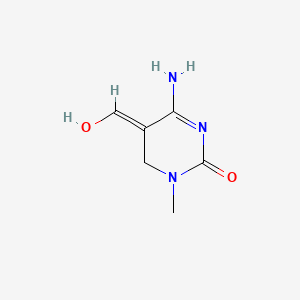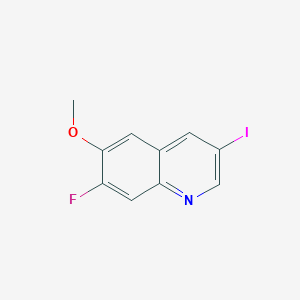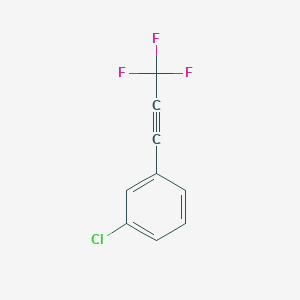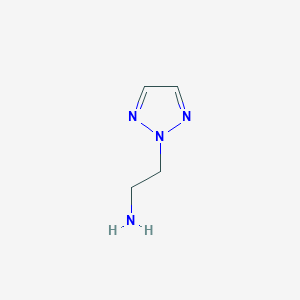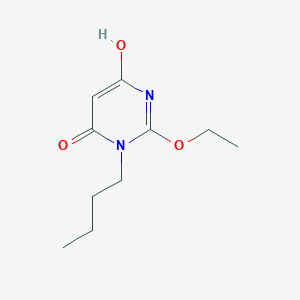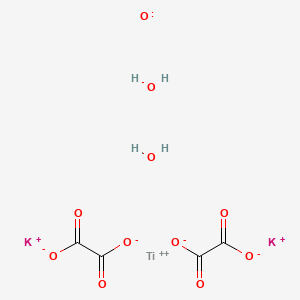
Dipotassiumoxodioxalatotitanate(IV)dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassiumoxodioxalatotitanate(IV)dihydrate can be synthesized through the reaction of titanium(IV) oxide with oxalic acid in the presence of potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is obtained by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and crystallized to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassiumoxodioxalatotitanate(IV)dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions to form different titanium complexes.
Substitution: The oxalate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reduction reactions may yield titanium(III) complexes, while oxidation reactions can produce titanium dioxide .
Aplicaciones Científicas De Investigación
Dipotassiumoxodioxalatotitanate(IV)dihydrate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of dipotassiumoxodioxalatotitanate(IV)dihydrate involves its ability to coordinate with various ligands and participate in redox reactions. The compound’s molecular structure allows it to interact with different molecular targets, facilitating catalytic and coordination processes .
Comparación Con Compuestos Similares
Similar Compounds
Potassium titanium oxide oxalate: Similar in structure and reactivity, used in similar applications.
Titanium(IV) isopropoxide: Another titanium compound used in organic synthesis and material science.
Titanium(IV) oxysulfate: Used in industrial applications and as a precursor for titanium dioxide.
Uniqueness
Dipotassiumoxodioxalatotitanate(IV)dihydrate is unique due to its specific coordination environment and reactivity. Its ability to act as both an oxidizing and reducing agent, along with its versatility in various chemical reactions, makes it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C4H4K2O11Ti |
|---|---|
Peso molecular |
354.13 g/mol |
InChI |
InChI=1S/2C2H2O4.2K.2H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;;/q;;2*+1;;;;+2/p-4 |
Clave InChI |
PGGRHIGITIPOBF-UHFFFAOYSA-J |
SMILES canónico |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[O].[K+].[K+].[Ti+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13094752.png)

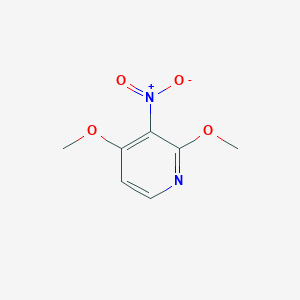
![endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13094771.png)

![5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13094774.png)
